molecular formula C19H18FN7O3 B2831046 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide CAS No. 1286699-23-7

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide

Cat. No. B2831046
CAS RN: 1286699-23-7
M. Wt: 411.397
InChI Key: TWEKGCJFUVBPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18FN7O3 and its molecular weight is 411.397. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Drug Discovery

Erik De Clercq's review on antiviral drug discovery discusses various compounds with potential antiviral applications, highlighting the importance of structural motifs similar to the query compound in developing treatments for viral infections (De Clercq, 2009).

Mycobacterium Tuberculosis Inhibitors

Research on thiazole-aminopiperidine hybrids by V. U. Jeankumar et al. led to the identification of novel inhibitors against Mycobacterium tuberculosis, demonstrating the therapeutic potential of piperidine derivatives in tackling tuberculosis (Jeankumar et al., 2013).

Pantothenate Synthetase Inhibitors

A study by Ganesh Samala et al. on the development of pyrazolo[4,3-c]pyridine derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors underlines the role of such compounds in addressing bacterial resistance, providing a framework for the design of novel antibacterial agents (Samala et al., 2013).

Heterocyclic Compound Synthesis

The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols by P. Karthikeyan et al. contributes to the field of heterocyclic chemistry, showcasing the versatility of these structures in creating diverse biologically active compounds (Karthikeyan et al., 2014).

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN7O3/c20-15-5-4-14(11-16(15)27(29)30)22-19(28)13-3-1-9-25(12-13)17-6-7-18(24-23-17)26-10-2-8-21-26/h2,4-8,10-11,13H,1,3,9,12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEKGCJFUVBPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluoro-3-nitrophenyl)piperidine-3-carboxamide

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